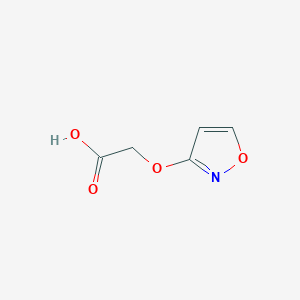
2-(1,2-oxazol-3-yloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-oxazol-3-yloxy)acetic acid is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide spectrum of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 2-(1,2-oxazol-3-yloxy)acetic acid, often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2-oxazol-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of isoxazole-linked alcohols to ketones using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Substitution reactions involving the isoxazole ring can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid (IBX) in dry DMSO.
Reduction: Various reducing agents depending on the desired product.
Substitution: Reagents such as alkynes, nitrile oxides, and others under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone-linked isoxazoles, while substitution can produce a variety of functionalized isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,2-oxazol-3-yloxy)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,2-oxazol-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: The parent compound with a similar structure but without the acetic acid moiety.
2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: A derivative with potential as an EPAC antagonist.
Uniqueness: 2-(1,2-oxazol-3-yloxy)acetic acid is unique due to the presence of both the isoxazole ring and the acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H5NO4 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
2-(1,2-oxazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8) |
InChI-Schlüssel |
KZWWOXJDSDVIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















